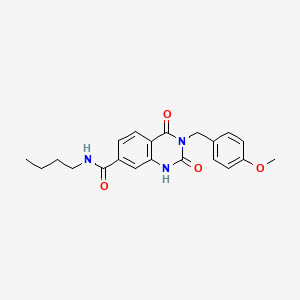
N-butyl-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule, likely belonging to the class of quinazolines. Quinazolines are a type of heterocyclic compound, a class of compounds that have wide applications in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of such complex molecules typically involves multiple steps, each requiring specific reagents and conditions. For instance, the synthesis of related compounds, such as benzimidazolium salts, involves reactions with Ag2O . The exact synthesis pathway would depend on the specific structure of the compound and the starting materials available.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These techniques provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its molecular structure. For instance, the presence of electron-rich or electron-poor sites can make the compound more susceptible to certain types of reactions. Direct nucleophilic substitution of alcohols is a common reaction in synthetic and process chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through various experimental techniques. These properties are influenced by the compound’s molecular structure .Applications De Recherche Scientifique
Synthesis and Radioligand Binding Studies
This compound and its derivatives are utilized in the synthesis and evaluation for binding affinity towards specific receptors. For instance, research on methoxylated 1,2,3,4-tetrahydroisoquinoliniums derived from similar compounds showed their high affinity for apamin-sensitive binding sites, indicating potential applications in neuroscience and pharmacology (Graulich et al., 2006).
Catalytic and Synthetic Applications
Compounds structurally related to "N-butyl-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide" have been explored for their catalytic activities and synthetic applications. A study highlighted the niobium pentachloride-promoted conversion of carboxylic acids to carboxamides, showcasing a method for synthesizing 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures, which could have implications in drug development and synthetic chemistry (Nery et al., 2003).
Development of Novel Ligands
Another aspect of its application is in the development of novel ligands for receptor studies, where derivatives have been synthesized and evaluated for their affinity towards sigma-2 receptors. This has significant implications in the study of receptor functions and potential therapeutic applications (Xu et al., 2005).
Anti-inflammatory and Analgesic Agents
Derivatives of "N-butyl-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide" have also been synthesized and screened for their anti-inflammatory and analgesic activities. Such studies contribute to the development of new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).
Carboxamide Protecting Groups
The development of new carboxamide protecting groups derived from the compound has implications in peptide synthesis and drug design. Research in this area focuses on creating groups that can be removed under mild conditions, facilitating the synthesis of complex molecules (Muranaka et al., 2011).
Mécanisme D'action
Target of Action
The primary target of N-butyl-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is the bacterial cell wall . The compound binds to the active methylene group on the bacterial cell wall .
Mode of Action
The compound interacts with its target by binding to the active methylene group on the bacterial cell wall . This interaction prevents cross-linking of peptidoglycan chains, leading to a reduction in cell wall synthesis .
Biochemical Pathways
The affected pathway is the peptidoglycan synthesis pathway in bacteria . The compound’s action results in increased permeability of cells, which may lead to cell death .
Pharmacokinetics
The compound’s interaction with the bacterial cell wall suggests that it may have good bioavailability .
Result of Action
The molecular effect of the compound’s action is the disruption of cell wall synthesis in bacteria . On a cellular level, this leads to increased cell permeability and potentially cell death .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-butyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-3-4-11-22-19(25)15-7-10-17-18(12-15)23-21(27)24(20(17)26)13-14-5-8-16(28-2)9-6-14/h5-10,12H,3-4,11,13H2,1-2H3,(H,22,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDDGSKUQYVRNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


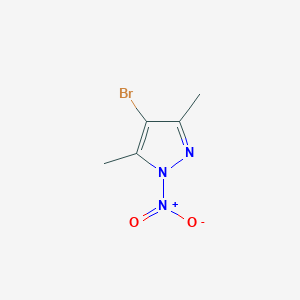


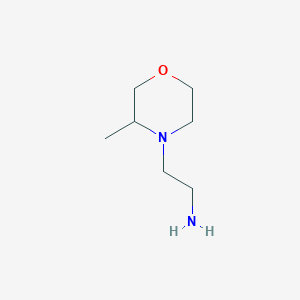

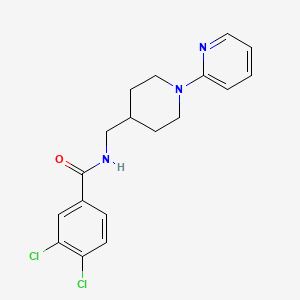
![5-([(4-Methoxybenzyl)amino]carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2976341.png)

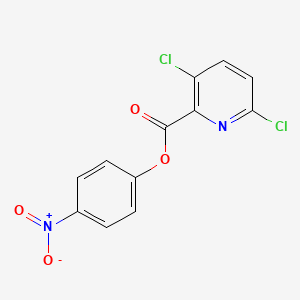
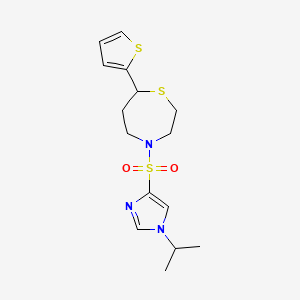
![[3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol](/img/structure/B2976348.png)
![N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2976349.png)
![6,8-Difluoro-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2976352.png)